molecular formula C20H34O B1166115 (2E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol CAS No. 107852-51-7

(2E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol

Cat. No.: B1166115
CAS No.: 107852-51-7
M. Wt: 290.5 g/mol
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Description

Structural Characterization and Nomenclature

Phytol’s molecular framework comprises a 20-carbon chain with four methyl branches at positions 3, 7, 11, and 15, and a hydroxyl group at C1. Its stereochemistry includes R-configurations at C7 and C11, critical for biological activity.

Key Identifiers:

Property Value
IUPAC Name (2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol
CAS Registry Number 150-86-7
Molecular Formula C20H40O
Molecular Weight 296.53 g/mol
Synonyms trans-Phytol, (E)-Phytol, FEMA 4196

The compound’s structure is validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS), with characteristic signals for the allylic hydroxyl group (δH 4.15 ppm) and methyl branches (δH 0.84–1.66 ppm).

Historical Context and Discovery

Phytol was first isolated in 1909 by Richard Willstätter during chlorophyll hydrolysis experiments. Its structure was elucidated in 1928 by F.G. Fischer, who confirmed the trans-configuration of the double bond and methyl branching. By the 1930s, phytol gained prominence as a precursor for synthetic vitamins E and K1, revolutionizing nutritional biochemistry.

Classification within Isoprenoid Compounds

Phytol belongs to the diterpenoid subclass of isoprenoids, synthesized via the methylerythritol phosphate (MEP) pathway in plastids. Key classification features include:

Feature Description
Biosynthetic Origin Derived from geranylgeranyl diphosphate (GGPP) via reduction
Structural Class Acyclic diterpene alcohol
Functional Role Chlorophyll side chain; precursor for lipid-soluble vitamins

Comparative analysis with related isoprenoids:

Compound Carbon Skeleton Function
Phytol C20 Chlorophyll component
Geraniol C10 Floral scent molecule
β-Carotene C40 Photosynthetic pigment

Biological Significance in Plant Metabolism

Phytol is indispensable in photosynthesis and stress responses:

Chlorophyll Metabolism

  • Integration : Phytol esterifies chlorophyllide to form chlorophyll, anchoring the pigment to thylakoid membranes.
  • Degradation : During senescence, chlorophyllase liberates phytol, which is metabolized to phytenal (via oxidation) or recycled into tocopherols and phylloquinone.

Stress Adaptation

  • Under nitrogen deprivation or darkness, phytol-derived phytenal accumulates, serving as a stress biomarker.
  • Competing pathways divert phytol to tocopherols (antioxidants) or fatty acid phytyl esters (membrane stabilizers).

Defense Mechanisms

  • Phytol exhibits indirect antimicrobial properties by priming plant immune responses. For example, it upregulates VTE5, a gene involved in tocopherol biosynthesis, enhancing resistance to root-knot nematodes.

Metabolic Pathways:

  • Phytol Phosphorylation : Catalyzed by VTE5/VTE6 kinases, yielding phytyl-diphosphate for vitamin E/K1 synthesis.
  • Oxidative Catabolism : Non-enzymatic and enzymatic oxidation to phytenal, further processed via α-oxidation.

Properties

IUPAC Name

3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJISWRZIEWCUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029793
Record name Tetraprenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7614-21-3
Record name Tetraprenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7614-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraprenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Steps

This method begins with geranyl acetate as the starting material. The (E)-methyl group undergoes selective oxidation using a selenium dioxide (SeO₂)-tert-butyl hydroperoxide (TBHP) binary oxidant system in dichloromethane at 0–5°C. The reaction proceeds via allylic hydroxylation, yielding trans-8-hydroxygeranyl acetate as the primary intermediate. Subsequent reduction with sodium borohydride (NaBH₄) in methanol stabilizes the hydroxyl group, achieving >85% conversion efficiency.

Critical Parameters:

  • Temperature : Strict maintenance of 0–5°C prevents epoxidation side reactions.

  • Oxidant Ratio : A 1:1.2 molar ratio of SeO₂ to TBHP optimizes regioselectivity.

Bromination and Sulfone Condensation

Trans-8-hydroxygeranyl acetate is treated with phosphorus tribromide (PBr₃) in anhydrous ether under pyridine catalysis, replacing the hydroxyl group with bromine to form trans-8-bromogeranyl acetate. This intermediate undergoes nucleophilic substitution with geranyl sulfone in N,N-dimethylformamide (DMF) using potassium tert-butoxide (t-BuOK) as a base, yielding 9-sulfone-geranylgeraniol. Final reductive desulfonation with lithium in methylamine produces the target compound with >90% isomeric purity.

Yield Data:

StepYield (%)Purity (HPLC)
Oxidation7892
Bromination8589
Sulfone Condensation7295
Desulfonation9198

Ester Derivative Crystallization and Hydrolysis

Strategic Purification of Cis/Trans Isomers

Industrial-scale production faces challenges in separating (2E,10E)-isomers from cis-contaminated mixtures. Patent EP0711749A1 resolves this by esterifying crude geranylgeraniol with aromatic or long-chain aliphatic groups (e.g., benzoyl or stearoyl). The trans-configurated esters exhibit higher crystallinity than their cis counterparts, enabling selective crystallization from hexane at −20°C.

Case Study:

  • Esterification Agent : Benzoyl chloride (2.5 eq.) in pyridine.

  • Crystallization Solvent : Hexane:ethyl acetate (9:1 v/v).

  • Recovery : 68% yield of trans-ester with 99.2% diastereomeric excess.

Hydrolysis to Recover Alcohol

The purified trans-ester undergoes alkaline hydrolysis using potassium hydroxide (KOH) in ethanol-water (4:1) at 60°C for 6 hours. Neutralization with hydrochloric acid (HCl) followed by extraction with diethyl ether yields geranylgeraniol with 94% chemical purity.

Microbial Fermentation via Engineered Pathways

Mevalonate-Independent (MEP) Pathway Optimization

Recent patents describe recombinant Escherichia coli strains engineered to overexpress dxs, ispD, and ispF genes, redirecting carbon flux toward geranylgeranyl diphosphate (GGPP). Hydrolysis of GGPP by phosphatase enzymes (e.g., PhoN) releases geranylgeraniol extracellularly.

Fermentation Metrics:

ParameterValue
Titre (L-scale)4.8 g/L
Productivity0.12 g/L/h
Carbon Yield12% (glucose basis)

Downstream Processing

Centrifugation removes biomass, and liquid-liquid extraction with ethyl acetate isolates geranylgeraniol from the broth. Subsequent molecular distillation at 180°C (0.1 mbar) achieves 98.5% purity, suitable for pharmaceutical applications.

Comparative Analysis of Preparation Methods

MethodCost ($/kg)Stereopurity (%)ScalabilityEnvironmental Impact
SeO₂-TBHP Oxidation320098Pilot-scaleModerate (hazardous waste)
Ester Crystallization280099.2IndustrialLow (recyclable solvents)
Microbial Fermentation210098.5CommercialSustainable (bio-based)

Chemical Reactions Analysis

Oxidation Reactions

This compound’s primary alcohol group undergoes oxidation under controlled conditions.

Reagent/Condition Product Mechanism Reference
KMnO₄ (acidic)(2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraenal (geranylgeranial)Oxidation of -OH to aldehyde (-CHO)
CrO₃ (Jones reagent)Geranylgeranoic acidOxidation to carboxylic acid (-COOH)

Key Findings :

  • Oxidation with KMnO₄ yields the aldehyde derivative (C₂₀H₃₂O), confirmed by NMR and mass spectrometry .

  • Stronger oxidizing agents like CrO₃ produce carboxylic acid derivatives, critical in biosynthetic studies.

Reduction Reactions

The conjugated tetraene system is susceptible to catalytic hydrogenation.

Reagent/Condition Product Selectivity Reference
H₂/Pd-C (1 atm)Fully saturated 3,7,11,15-tetramethylhexadecan-1-olComplete double bond reduction
NaBH₄/MeOHNo reactionAlcohol remains intact

Key Findings :

  • Hydrogenation under Pd-C converts all double bonds to single bonds, producing a saturated alcohol (C₂₀H₄₂O) .

  • Borohydride reagents do not reduce isolated double bonds, highlighting the stability of the conjugated system.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution.

Reagent Product Application Reference
SOCl₂(2E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl chloridePrecursor for esters/ethers
Formic acid (HCOOH)(2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formateFragrance industry

Key Findings :

  • Thionyl chloride converts the alcohol to its chloride derivative (C₂₀H₃₃Cl), facilitating further derivatization.

  • Esterification with formic acid yields a formate ester (C₂₁H₃₄O₂), widely used in perfumery .

Thermal and Photochemical Reactions

The conjugated tetraene system undergoes isomerization and cyclization under specific conditions.

Condition Product Notes Reference
UV light (λ = 254 nm)Cyclic terpenoids (e.g., cembrene analogs)[4+4] Photocycloaddition observed
Heat (Δ > 150°C)Isomerization to (2Z,10E)-configurationThermodynamic stabilization

Key Findings :

  • UV irradiation induces cyclization, forming bicyclic structures relevant to natural product synthesis .

  • Thermal treatment shifts double-bond geometry, favoring more stable isomers.

Biological Relevance

While not a direct reaction, enzymatic transformations in vivo include:

  • Prenylation : Conversion to geranylgeranyl pyrophosphate (GGPP), a substrate for protein prenylation.

  • Oxidative metabolism : CYP450-mediated oxidation to epoxides, implicated in cell signaling.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties

Geranylgeraniol has been studied for its potential anticancer effects. Research indicates that it exhibits antilymphoma activity. In a study involving animal models, geranylgeraniol demonstrated significant inhibition of lymph node growth with effective doses reported as low as 5.09 mg/kg in males and 5.89 mg/kg in females . The mechanism appears to involve the modulation of protein prenylation pathways critical in cancer progression.

1.2 Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. It is suggested that geranylgeraniol may play a role in the protection against neurodegenerative diseases by influencing pathways related to oxidative stress and inflammation .

Agricultural Applications

2.1 Plant Growth Regulator

Geranylgeraniol is recognized as a plant growth regulator. It is involved in various physiological processes in plants, including cell division and differentiation . Its application can enhance growth rates and improve yield in crops.

2.2 Pest Resistance

Research has indicated that terpenoid compounds like geranylgeraniol may enhance pest resistance in plants. This property can be harnessed to develop more resilient crop varieties that require fewer chemical pesticides .

Biochemical Applications

3.1 Precursor for Synthesis

Geranylgeraniol serves as a precursor for the biosynthesis of various biomolecules, including carotenoids and gibberellins. These compounds are vital for plant development and have significant roles in human nutrition and health .

3.2 Role in Membrane Dynamics

In biochemical studies, geranylgeraniol has been shown to influence membrane dynamics and fluidity due to its hydrophobic nature. This characteristic makes it a subject of interest in studies related to membrane biology and lipid metabolism .

Case Studies

Study Focus Findings Reference
Antilymphoma ActivityGeranylgeraniol inhibited lymph node growth significantly at low doses
Neuroprotective EffectsPotential protective effects against neurodegeneration
Plant Growth RegulationEnhanced growth rates and resilience against pests

Mechanism of Action

The molecular mechanism of Fluorolink® D involves its ability to inhibit the synthesis of mevalonate, an important precursor in the synthesis of cholesterol. This inhibition is thought to occur through binding interactions with specific enzymes in the mevalonate pathway . Additionally, Fluorolink® D facilitates the attachment of fluorine atoms to target molecules, enhancing their stability, solubility, and bioavailability .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₂₀H₃₄O
  • Molecular Weight : 290.48 g/mol
  • Physical State : Yellow oil (purified)
  • Natural Occurrence : Isolated from plants such as Toona sinensis and Carpesium cernuum .
  • Synthesis: Produced via DIBAL reduction of ethyl geranylgeranoate (yield: 290 mg, yellow oil) .

Comparison with Structurally Similar Diterpenoids

Phytol [(2E,7R,11R)-3,7,11,15-Tetramethylhexadec-2-en-1-ol]

Phytol is a monounsaturated diterpene alcohol with a single double bond at C2 and a hydroxyl group at C1.

Property Geranylgeraniol Phytol
Molecular Formula C₂₀H₃₄O C₂₀H₄₀O
Molecular Weight 290.48 g/mol 296.53 g/mol
Double Bonds 4 (2E,6E,10E,14E) 1 (2E)
Bioactivity Cytotoxic (IC₅₀: 3.39% inhibition) Antioxidant, precursor to chlorophyll
Natural Source Toona sinensis, Carpesium cernuum Ubiquitous in plant chlorophyll

Structural Impact : Geranylgeraniol’s extended conjugated system enhances reactivity in electrophilic additions compared to phytol’s single double bond.

Farnesyl Acetate [(E,E)-3,7,11-Trimethyldodeca-2,6,10-trienyl Acetate]

A shorter-chain sesquiterpene ester with three double bonds.

Property Geranylgeraniol Farnesyl Acetate
Molecular Formula C₂₀H₃₄O C₁₇H₂₈O₂
Molecular Weight 290.48 g/mol 264.40 g/mol
Functional Groups Primary alcohol Ester (acetate)
Bioactivity Antilymphoma activity Insect pheromone, antifungal

Key Difference : Farnesyl acetate’s ester group increases lipophilicity, making it more suitable for membrane penetration, whereas geranylgeraniol’s hydroxyl group enables hydrogen bonding in enzymatic processes.

Esters and Carbonates

  • Methyl Carbonate Derivative (Rd) :

    • Synthesis : Geranylgeraniol reacted with methyl chloroformate (yield: 92%, yellow oil) .
    • Application : Used in peptide labeling due to enhanced stability under basic conditions .
  • Formate Ester :

    • Structure : (2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate
    • Natural Occurrence : Detected in Calotropis gigantea latex .

Amides

  • Acetamide Derivatives (84, 85): Synthesis: Geranylgeranylamine + acetyl chloride (yield: 76–85%) .

Halogenated Derivatives

  • Chlorinated Purines (19, 20, 21) :
    • Synthesis : Alkylation of 6-chloropurine with geranylgeranyl bromide .
    • Application : Investigated for antineoplastic activity due to purine backbone modifications .

Cytotoxicity

  • Geranylgeraniol : Exhibits moderate cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀: ~3.39% inhibition) .
  • Derivatives :
    • Compound 2 (dihydroxy-acetoxy derivative): IC₅₀ = 6.80 µM against MDA-MB-231 .
    • N-Acetylated analogs : Enhanced solubility improves bioavailability for antiparasitic applications .

Role in Lipid Modifications

  • sn-3-O-(Geranylgeranyl)glycerol 1-phosphate : A phospholipid derivative critical in archaeal membrane synthesis .
  • 2,3-bis-O-(Geranylgeranyl)glycerol 1-phosphate : Key component in lipid bilayer stabilization .

Biological Activity

(2E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol is a linear terpenoid compound known for its diverse biological activities. This article explores its chemical properties, biological activities, and potential applications based on existing literature.

  • Molecular Formula : C21H34O
  • Molecular Weight : 318.49 g/mol
  • CAS Number : 24034-73-9
  • IUPAC Name : this compound

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases. For example:

  • A study reported the compound's ability to scavenge free radicals effectively and reduce lipid peroxidation in cell cultures .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens:

  • Bacterial Activity : Research indicates that it possesses antibacterial properties against gram-positive and gram-negative bacteria. In vitro studies showed inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .
PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Antifungal Activity

In addition to antibacterial properties, this compound has antifungal effects:

  • A study evaluated its efficacy against Botrytis cinerea, a common postharvest pathogen in fruits. The compound significantly reduced fungal growth when applied in varying concentrations .

The biological activities of this compound can be attributed to its ability to interact with cellular membranes and influence cellular signaling pathways. The presence of multiple double bonds in its structure contributes to its reactivity with free radicals and microbial membranes.

Case Studies

  • Case Study on Antioxidant Effects : A clinical trial investigated the effects of a diet enriched with terpenoid compounds including this compound on oxidative stress markers in healthy adults. Results indicated a significant reduction in malondialdehyde levels after supplementation over 8 weeks .
  • Antimicrobial Efficacy in Food Preservation : Another study explored the use of this compound as a natural preservative in apple storage. Results showed a decrease in fungal infections by 40% when treated with the compound compared to untreated controls .

Q & A

Q. How can researchers integrate geranylgeraniol into lipid nanoparticle (LNP) formulations for targeted delivery studies?

  • Methodological Answer :
  • Formulation optimization : Use microfluidics to encapsulate geranylgeraniol in LNPs composed of ionizable lipids (e.g., DLin-MC3-DMA). Characterize encapsulation efficiency via dialysis followed by LC-MS quantification .
  • Targeting validation : Functionalize LNPs with antibodies or aptamers and assess cellular uptake via confocal microscopy (using fluorescently tagged geranylgeraniol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol
Reactant of Route 2
Reactant of Route 2
(2E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol

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